Gartisertib

ATR kinase Biochemical assay Binding affinity

Gartisertib (M4344/VX-803) is the most potent ATP-competitive ATR inhibitor available for preclinical research (Ki<150 pM)—substantially tighter binding than ceralasertib. It shows 4.4× greater antiproliferative activity in MRE11-mutant LoVo cells and superior potency in SCLC lines (H146, H82, DMS114). Its clinical termination due to human-specific UGT1A1-mediated hepatotoxicity makes it an irreplaceable positive control for DILI and species-specific metabolism studies. Synergizes with cisplatin, carboplatin, olaparib, temozolomide, and radiation. Choose Gartisertib for maximal ATR pathway suppression with a validated hepatotoxicity reference.

Molecular Formula C25H29F2N9O3
Molecular Weight 541.6 g/mol
CAS No. 1613191-99-3
Cat. No. B2518192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGartisertib
CAS1613191-99-3
Molecular FormulaC25H29F2N9O3
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F
InChIInChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37)
InChIKeyQAYHKBLKSXWOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Gartisertib (M4344, VX-803) Procurement Guide: Highly Potent and Selective ATR Kinase Inhibitor for DNA Damage Response Research


Gartisertib (also known as M4344, VX-803, or ATR inhibitor 2) is an ATP-competitive, orally bioavailable small molecule that selectively inhibits the ataxia telangiectasia and Rad3-related (ATR) kinase, a central regulator of the DNA damage response (DDR) [1]. Exhibiting exceptionally high binding affinity with a Ki of <150 pM, Gartisertib effectively blocks downstream phosphorylation of checkpoint kinase-1 (Chk1) with an IC50 of 8 nM . This inhibition disrupts DNA repair mechanisms in cancer cells, leading to antiproliferative effects and tumor growth inhibition. As a research compound, Gartisertib is a critical tool for investigating ATR-dependent pathways, synthetic lethality, and combination strategies with DNA-damaging agents.

Procurement Risks of Generic ATR Inhibitor Substitution: Why Gartisertib Demands Specific Sourcing


ATR inhibitors constitute a chemically diverse class of compounds with significant variations in potency, selectivity, and clinical safety profiles that preclude simple interchangeability. Although multiple ATR inhibitors target the same kinase, they exhibit vastly different binding affinities (e.g., ceralasertib's ATR IC50 of ~1 nM versus Gartisertib's Ki of <0.15 nM) . Most critically, Gartisertib's clinical development was terminated due to unexpected human-specific liver toxicity mediated by UGT1A1 inhibition—a liability not shared across all ATR inhibitors [1]. This underscores that substituting Gartisertib with another ATR inhibitor without rigorous validation introduces substantial scientific and safety risk. The quantitative evidence below details precisely where Gartisertib differentiates from its closest comparators, informing rational selection in research and drug discovery contexts.

Quantitative Evidence Guide: Gartisertib's Differentiated Performance in ATR Inhibition


Superior ATR Binding Affinity: Gartisertib's Ki <0.15 nM Compared to Berzosertib

Gartisertib demonstrates exceptionally high binding affinity for ATR kinase with a Ki of <0.15 nM (<150 pM) in cell-free biochemical assays . This represents a more potent interaction compared to berzosertib (M6620), which exhibits an ATR IC50 of 0.2 nM in cell-free assays [1].

ATR kinase Biochemical assay Binding affinity

Enhanced Cellular ATR Pathway Suppression: Gartisertib IC50 8 nM for Chk1 Phosphorylation

Gartisertib potently inhibits ATR-driven phosphorylation of checkpoint kinase-1 (Chk1), a key downstream effector, with an IC50 of 8 nM . This cellular potency is notably higher than that of berzosertib, which shows a cellular ATR IC50 of 19 nM in HT29 cells .

Chk1 phosphorylation Cellular assay Pathway inhibition

Greater Potency in Cancer Cell Viability: Gartisertib Outperforms Ceralasertib and Berzosertib in SCLC Models

In a direct comparative study of clinical ATR inhibitors, Gartisertib demonstrated superior potency in suppressing cancer cell viability relative to ceralasertib and berzosertib across three small cell lung cancer (SCLC) cell lines (H146, H82, and DMS114) [1]. The study quantitatively established a potency ranking where Gartisertib and elimusertib showed greater activity than ceralasertib and berzosertib.

Small cell lung cancer Cell viability Comparative pharmacology

High Kinome Selectivity: Gartisertib Exhibits >100-Fold Selectivity Over 308/312 Kinases

Gartisertib demonstrates a favorable selectivity profile, with minimal inhibitory activity observed against a large panel of unrelated protein kinases. Specifically, 308 of 312 kinases tested had a measured Ki corresponding to more than 100-fold selectivity for ATR . While direct comparative selectivity data for other ATR inhibitors across identical panels are not publicly available, this high degree of kinome selectivity is essential for a reliable chemical probe.

Kinase selectivity Off-target activity Chemical probe

Clinical Termination Due to Human-Specific UGT1A1 Inhibition: A Critical Differentiator for Preclinical Safety Studies

A Phase I clinical trial (NCT02278250) of Gartisertib was terminated due to unexpected liver toxicity, specifically increased blood bilirubin, across all study cohorts [1]. Follow-up investigations revealed that Gartisertib and its metabolite M26 inhibit UGT1A1-mediated bilirubin glucuronidation in human liver microsomes, but notably not in dog or rat microsomes [1]. This human-specific toxicity liability contrasts with other clinical ATR inhibitors like berzosertib and ceralasertib, which have advanced further without this specific safety signal leading to termination.

Hepatotoxicity UGT1A1 Clinical safety Species-specific metabolism

Cross-Study Comparison of Antiproliferative Potency: Gartisertib IC50 of 86 nM in MRE11-Mutant LoVo Cells

In a cross-study compilation of preclinical ATR inhibitor data, Gartisertib demonstrated an antiproliferative IC50 of 86 nM in the MRE11-mutant colorectal cancer cell line LoVo, a common model for evaluating ATR inhibitor sensitivity [1]. This compares favorably to ceralasertib's IC50 of 377 nM in the same cell line, while being less potent than elimusertib's IC50 of 27 nM.

Antiproliferative Colorectal cancer MRE11 mutant

Optimal Research and Industrial Application Scenarios for Gartisertib


Investigating Human-Specific UGT1A1-Mediated Hepatotoxicity

Given its clinical termination due to UGT1A1 inhibition in human liver microsomes (but not in dog or rat) [1], Gartisertib is a uniquely valuable tool for research groups focused on species-specific drug metabolism, hepatotoxicity mechanisms, and in vitro models of drug-induced liver injury (DILI). It serves as a positive control for studying human UGT1A1 inhibition and its link to hyperbilirubinemia.

High-Potency ATR Inhibition in SCLC and MRE11-Mutant Cancer Models

Gartisertib's superior potency relative to ceralasertib and berzosertib in SCLC cell lines (H146, H82, DMS114) [2] and its 4.4-fold greater antiproliferative activity compared to ceralasertib in MRE11-mutant LoVo cells [3] make it an ideal candidate for in vitro studies requiring maximal ATR pathway suppression in these specific cancer contexts.

Combination Studies with DNA-Damaging Agents and PARP Inhibitors

Preclinical data demonstrate that Gartisertib synergizes with a range of DNA-damaging agents, including cisplatin, carboplatin, and the PARP inhibitor olaparib, in mouse and human clear cell renal cell carcinoma (ccRCC) models [4]. This established synergy profile supports its use in research exploring ATR inhibitor-based combination therapies and synthetic lethality strategies.

Radiosensitization and Chemosensitization in Glioblastoma Research

A study in 12 patient-derived glioblastoma cell lines confirmed that Gartisertib enhances cell death in combination with temozolomide (TMZ) and radiation therapy (RT), showing higher synergy than TMZ+RT treatment alone [5]. This makes Gartisertib a valuable tool for glioblastoma research focused on overcoming treatment resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gartisertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.